Conformational Flexibility: Rotatable Bond Count Compared to Directly Linked 4-Methyl-4H-1,2,4-triazole-3-carboxylic Acid
The methoxy linker in the target compound increases the rotatable bond count to 4, compared to only 1 rotatable bond for the directly carboxyl-substituted analog 4-methyl-4H-1,2,4-triazole-3-carboxylic acid (PubChem CID 54512152) [1]. This tripling of rotational degrees of freedom enables the carboxylate group to adopt a wider range of binding geometries, which is critical for spanning specific metal-metal distances in coordination polymer design [2].
| Evidence Dimension | Number of rotatable bonds (conformational flexibility) |
|---|---|
| Target Compound Data | 4 rotatable bonds (computed from SMILES CN1C=NN=C1COCC(=O)O) |
| Comparator Or Baseline | 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid: 1 rotatable bond (PubChem CID 54512152) |
| Quantified Difference | +3 rotatable bonds (300% increase in rotational degrees of freedom) |
| Conditions | Computed from 2D molecular structure (Cactvs/PubChem algorithm) |
Why This Matters
Greater conformational flexibility directly translates into a broader accessible coordination space, making this ligand suitable for MOF topologies that require bridging distances beyond 5 Å, where rigid analogs fail.
- [1] PubChem. 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid – Computed Properties. CID 54512152. XLogP3-AA = -0.7, Rotatable Bond Count = 1. View Source
- [2] ACS Publications. 1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters, 2014. (Demonstrates that linker flexibility controls MOF topology). View Source
